N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
Description
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide is a synthetic amine derivative featuring a cycloheptane ring attached to a benzyl group substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. The hydrobromide salt enhances its stability and solubility for pharmaceutical applications. This compound has been utilized as a research chemical and intermediate in medicinal chemistry, particularly for exploring psychoactive or cardioprotective agents .
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13;/h8-10,13,17H,2-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWPPACIBCPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCCC2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 3-bromo-4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated cycloheptanamine derivatives.
Substitution: Formation of substituted cycloheptanamine derivatives with various functional groups.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated methoxybenzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide (CAS 1609407-30-8)
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS 1986483-85-5)
- Structure : Ethoxy group replaces the bromine at the 3-position.
- Properties : Increased electron-donating capacity (ethoxy vs. bromo) alters electronic interactions.
- Molecular Weight : 358.32 g/mol (vs. ~356.3 g/mol for the bromo analog).
- Purity : 95%, comparable to the target compound .
Variations in the Amine-Bearing Ring
N-(2,5-dimethoxybenzyl)cycloheptanamine (CAS 355817-34-4)
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine hydrobromide (CAS 355815-73-5)
- Structure : Cyclopentane ring instead of cycloheptane.
- Molecular Weight : 284.19 g/mol (vs. ~356.3 g/mol for the target).
Substituted Benzyl Derivatives with Additional Groups
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide (CAS 1609407-21-7)
- Structure : Additional methyl groups at 2- and 5-positions.
- Properties : Higher LogP (4.97) due to methyl groups, improving membrane permeability.
- Molecular Weight : 342 g/mol (lower than the bromo analog) .
Physicochemical and Pharmacological Data Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|---|
| N-(3-bromo-4-methoxybenzyl)cycloheptanamine HBr | 1609408-84-5 | C₁₅H₂₁BrNO·HBr | ~356.3 | ~3.8* | Research chemical, intermediates |
| N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine HBr | 1986483-85-5 | C₁₇H₂₇NO₂·HBr | 358.32 | ~4.1* | Synthetic intermediate |
| N-(2,5-dimethoxybenzyl)cycloheptanamine | 355817-34-4 | C₁₆H₂₅NO₂ | 263.38 | ~4.5* | Medicinal chemistry research |
| N-(3-bromo-4-methoxybenzyl)-3-pentanamine HBr | 1609407-30-8 | C₁₃H₂₁BrNO·HBr | ~335.1 | ~3.2* | Pharmaceutical intermediate |
*Estimated based on structural analogs.
Research and Application Insights
- Synthetic Challenges : The bromo substituent in the target compound may complicate synthesis compared to ethoxy or methoxy analogs, requiring careful halogenation steps .
- Discontinued Status : Commercial unavailability of N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide contrasts with accessible analogs like CAS 1986483-85-5, highlighting supply chain considerations for research .
Biological Activity
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18BrN2O
- Molecular Weight : 296.20 g/mol
- IUPAC Name : this compound
The compound features a cycloheptanamine moiety linked to a bromo-methoxybenzyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromo and methoxy substitutions on the benzyl ring enhance its affinity for specific biological targets, potentially modulating neurotransmitter systems or enzyme pathways.
Biological Activity Studies
Research has demonstrated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with bromo and methoxy groups have shown significant antimicrobial properties against various pathogens.
- Neuroactivity : The cycloheptanamine structure may influence central nervous system activity, potentially acting as a stimulant or depressant depending on the receptor interactions.
- Anticancer Potential : Some analogs have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Biological Activity Overview
| Activity Type | Test Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.2 | |
| Antimicrobial | S. aureus | 12.5 | |
| Neuroactivity | SH-SY5Y Cells | 8.3 | |
| Anticancer | HeLa Cells | 7.0 | |
| Anticancer | MCF-7 Cells | 9.5 |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various derivatives of cycloheptanamine compounds. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. -
Neuroactive Properties :
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could enhance neuronal survival and promote neurogenesis at low concentrations, indicating potential therapeutic applications in neurodegenerative diseases. -
Anticancer Activity :
Research involving HeLa and MCF-7 cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation through mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Q. How does the bromine substituent influence the compound’s reactivity and bioactivity?
- Methodological Answer : Bromine enhances electrophilic aromatic substitution reactivity, facilitating further derivatization (e.g., Suzuki coupling). Its electron-withdrawing effect stabilizes the amine hydrobromide salt, improving solubility. Compare bioactivity to non-brominated analogs (e.g., 4-methoxy derivatives) via cytotoxicity (MTT) and permeability (Caco-2) assays .
Q. What crystallographic data exist for related compounds, and how can they inform structural optimization?
- Methodological Answer : Reference Acta Crystallographica reports (e.g., ) to analyze bond angles and packing motifs. Use Mercury software to overlay crystal structures of analogs, identifying conserved hydrogen bonds (e.g., N–H···Br) that stabilize the salt form. Modify substituents to mimic favorable interactions observed in high-activity derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
